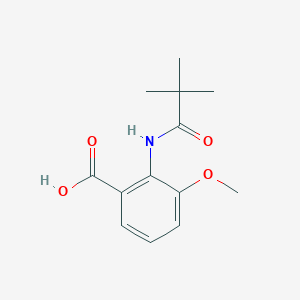

3-Methoxy-2-pivalamidobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSGAEAFNDMYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Pioneering Synthetic Pathways: Carbometallation and Carboxylation Approaches

A prominent and elegant strategy for the synthesis of 3-Methoxy-2-pivalamidobenzoic acid involves the use of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This approach typically begins with a precursor that contains a directing metalation group (DMG), which facilitates the deprotonation of a specific ortho position.

The synthesis of the starting material, N-(2-methoxyphenyl)pivalamide, can be achieved through the acylation of 2-methoxyaniline with pivaloyl chloride. wikipedia.orgnih.gov This reaction provides the necessary pivalamido group, which, in conjunction with the adjacent methoxy (B1213986) group, plays a crucial role in the subsequent directed metalation step.

The core of this synthetic approach is the directed ortho-metalation of N-(2-methoxyphenyl)pivalamide. The pivalamido group (-NHCOt-Bu) and the methoxy group (-OCH₃) both function as directing metalation groups. wikipedia.org However, the relative directing power of these groups and the choice of organometallic reagent and reaction conditions are critical for achieving the desired regioselectivity. Research on the related compound N-(2-methoxybenzyl)pivalamide has shown that lithiation can occur ortho to the methoxy group. researchgate.net In the case of N-(2-methoxyphenyl)pivalamide, the concerted directing effect of both the pivalamido and methoxy groups is expected to favor deprotonation at the C3 position, which is ortho to both activating groups.

The lithiated intermediate, once formed, can then be quenched with an appropriate electrophile. For the synthesis of this compound, the electrophile of choice is carbon dioxide (CO₂), typically in its solid form (dry ice). The subsequent acidic workup protonates the resulting carboxylate to yield the final product.

The choice of the organometallic reagent is a critical parameter in DoM reactions. harvard.edu Strong lithium bases are commonly employed to effect the deprotonation of the aromatic ring. Typical reagents include alkyllithiums such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). harvard.edu The selection of the base can influence the regioselectivity and efficiency of the metalation. For instance, the steric bulk of t-BuLi can sometimes lead to different regiochemical outcomes compared to n-BuLi. researchgate.net The general principle involves the coordination of the lithium atom to the heteroatom of the directing group, which lowers the pKa of the adjacent ortho-proton, facilitating its abstraction by the alkyl- or aryllithium base. wikipedia.org

Table 1: Common Organometallic Reagents in Directed ortho-Metalation

| Organometallic Reagent | Typical Solvent | Common Additive | Key Characteristics |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF), Diethyl ether | TMEDA | Commonly used, relatively less sterically hindered. |

| sec-Butyllithium (s-BuLi) | Tetrahydrofuran (THF), Diethyl ether | TMEDA | More basic and sterically hindered than n-BuLi. |

| tert-Butyllithium (t-BuLi) | Tetrahydrofuran (THF), Pentane | None | Highly basic and very sterically hindered. |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | None | A strong, non-nucleophilic base. |

Alternative Synthetic Routes and Their Mechanistic Considerations

Beyond the DoM approach, alternative synthetic strategies offer viable pathways to this compound, often starting from more functionalized precursors.

A more classical and often practical approach commences with 2-amino-3-methoxybenzoic acid. nih.gov This commercially available starting material already possesses the required benzoic acid and the 3-methoxy substituent in the correct positions. The key transformation in this route is the selective acylation of the amino group.

The reaction involves treating 2-amino-3-methoxybenzoic acid with pivaloyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct. wikipedia.orgnih.gov The choice of base and reaction conditions is important to ensure that the acylation occurs selectively at the more nucleophilic amino group without promoting unwanted side reactions with the carboxylic acid moiety. Pyridine or triethylamine (B128534) are commonly used as bases in such acylations.

Functional group interconversions represent another strategic avenue. For instance, one could envision a route starting from a precursor with a different protecting group on the amine, which is later converted to the pivalamido group. Similarly, the methoxy group could potentially be introduced at a later stage of the synthesis through methylation of a corresponding hydroxy derivative, although this might involve additional protection and deprotection steps. The synthesis of bosutinib, for example, involves multiple functional group transformations on a substituted benzoic acid core, including nitration, reduction, and cyclization, showcasing the utility of such interconversions in complex syntheses. mdpi.com

Process Optimization and Scalability Studies for Industrial and Research Applications

For both industrial and research applications, the optimization of the synthetic route to this compound is crucial for improving yields, reducing costs, and ensuring safety and environmental sustainability.

For DoM-based routes, optimization strategies often focus on several key parameters:

Solvent and Temperature: The choice of solvent can significantly affect the solubility of the organometallic reagent and the reaction intermediates, thereby influencing reaction rates and yields. Low temperatures (e.g., -78 °C) are typically required to maintain the stability of the lithiated species and control selectivity. nih.gov

Base Selection and Stoichiometry: Fine-tuning the choice of the organolithium reagent and its stoichiometry is critical to achieve complete metalation without causing side reactions.

For routes starting from 2-amino-3-methoxybenzoic acid, optimization would center on the acylation step. This includes screening different bases, solvents, and reaction temperatures to maximize the yield and purity of the desired product while minimizing the formation of byproducts.

Scalability from laboratory to industrial production introduces further challenges. For DoM reactions, the handling of large quantities of pyrophoric organolithium reagents requires specialized equipment and safety protocols. The management of cryogenic temperatures on a large scale also presents logistical and economic considerations. In contrast, the route from 2-amino-3-methoxybenzoic acid may be more amenable to large-scale synthesis due to the use of less hazardous reagents and more conventional reaction conditions.

Solvent Effects and Reaction Conditions

Polar aprotic solvents such as acetonitrile (B52724) and tetrahydrofuran (THF) are often employed. Acetonitrile, for instance, is not only a solvent but can also act as a reagent in some acylation reactions, particularly when activated by a Lewis acid. mdpi.com In the context of acylating 2-amino-3-methoxybenzoic acid, a solvent must effectively dissolve the starting amine without reacting with the acylating agent, pivaloyl chloride. The use of aqueous solvent mixtures, as seen in the Schotten-Baumann procedure, can also be effective, particularly when a base is used to neutralize the hydrogen chloride byproduct. youtube.com

Reaction temperature is another critical variable. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. For the N-acylation of many aromatic amines, reactions are often conducted at temperatures ranging from room temperature to moderate heating. rsc.org For instance, studies on similar acetylation reactions have shown that an optimal temperature is crucial for maximizing conversion, as excessively high temperatures can sometimes lead to decreased yields. mdpi.com

The reaction conditions are often tailored to the specific reactivity of the amine. In the case of 2-amino-3-methoxybenzoic acid, the presence of both an amino and a carboxylic acid group on the same ring necessitates careful control of the reaction environment to prevent unwanted side reactions. The addition of a non-nucleophilic base is typically required to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. youtube.com

Below is an illustrative table of how solvent choice might affect the synthesis of this compound based on general principles of N-acylation.

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Remarks |

| Dichloromethane | 25 | 4 | 85 | Good solubility of starting materials, easy removal. |

| Tetrahydrofuran | 25 | 6 | 80 | Reaction can be slower. researchgate.net |

| Acetonitrile | 50 | 3 | 90 | Faster reaction rates often observed. researchgate.net |

| Water/THF (Schotten-Baumann) | 10 | 2 | 92 | Requires a base like K₂CO₃, good for controlling pH. youtube.com |

This table is illustrative and compiled from general principles of N-acylation reactions.

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of this compound are key objectives in its synthesis. Several factors contribute to achieving these goals, from the stoichiometry of the reactants to the method of purification.

To enhance the yield, a slight excess of the acylating agent, pivaloyl chloride, may be used to ensure complete conversion of the starting amine. However, a large excess should be avoided as it can lead to the formation of diacylated byproducts or other impurities that complicate purification. youtube.com The choice of base and its stoichiometry are also critical. A hindered, non-nucleophilic base is often preferred to prevent it from competing with the amine in reacting with the pivaloyl chloride.

Potential side reactions in the synthesis of this compound include the formation of amides that can be dehydrated to nitriles under harsh conditions, or the reaction of the acyl chloride with the carboxylic acid group, although this is generally less favorable than N-acylation. youtube.com The purity of the starting materials, particularly the 2-amino-3-methoxybenzoic acid, is also a crucial factor, as impurities in the starting material can be carried through the reaction and contaminate the final product. sigmaaldrich.commedchemexpress.com

Purification of the final product typically involves an aqueous workup to remove the base and any water-soluble byproducts. This is often followed by recrystallization from a suitable solvent or solvent mixture to obtain the product in high purity. The choice of recrystallization solvent is determined by the solubility profile of this compound, aiming for high solubility at elevated temperatures and low solubility at room temperature to maximize recovery. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product. nih.gov

The following table illustrates potential outcomes for yield and purity under different purification strategies.

| Purification Method | Crude Yield (%) | Final Yield (%) | Purity (%) | Notes |

| Aqueous Wash | 95 | 90 | 95 | Removes water-soluble impurities. |

| Recrystallization (Ethanol/Water) | 90 | 85 | >98 | Effective for removing less polar impurities. |

| Column Chromatography | 90 | 75 | >99 | High purity but can be lower yielding and more costly. |

| Acid-Base Extraction | 95 | 88 | 97 | Exploits the acidic nature of the product. |

This table is illustrative and based on common purification outcomes for similar compounds.

Advanced Reaction Chemistry and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

The presence of the electron-donating methoxy (B1213986) and pivalamido groups activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. However, the significant steric hindrance imparted by the pivalamido group, in conjunction with the electronic influence of the carboxylic acid, plays a crucial role in determining the precise location of substitution.

Halogenation Studies (e.g., Iodination, Bromination)

Halogenation of the aromatic ring of 3-Methoxy-2-pivalamidobenzoic acid introduces a versatile synthetic handle, enabling further functionalization through reactions such as cross-coupling.

Iodination: The introduction of iodine onto the aromatic ring can be achieved using various iodinating agents. For instance, directed iodination can be performed using N-iodosuccinimide in trifluoroacetic acid, which has been shown to be effective for structurally similar methoxy-pivalamido-benzoic acid systems. The directing effects of the methoxy and pivalamido groups favor substitution at the C4 and C6 positions. The significant steric bulk of the pivalamido group is likely to disfavor substitution at the C1 position relative to the amide.

Bromination: Bromination can be carried out using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The regiochemical outcome is dictated by the combined directing effects of the existing substituents, with the C4 and C6 positions being the most probable sites of bromination due to electronic activation and steric accessibility.

A summary of anticipated halogenation products is provided in the interactive table below.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Iodination | N-Iodosuccinimide, Trifluoroacetic Acid | 4-Iodo-3-methoxy-2-pivalamidobenzoic acid, 6-Iodo-3-methoxy-2-pivalamidobenzoic acid |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3-methoxy-2-pivalamidobenzoic acid, 6-Bromo-3-methoxy-2-pivalamidobenzoic acid |

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group via nitration is a valuable transformation, as the nitro group can be subsequently reduced to an amine, paving the way for a wide array of further chemical modifications. Typically, a mixture of nitric acid and sulfuric acid is employed for this purpose. The powerful activating nature of the methoxy and pivalamido groups directs the incoming nitro group to the C4 and C6 positions. Careful control of reaction conditions is necessary to prevent unwanted side reactions or over-nitration.

Sulfonation: Sulfonation, the installation of a sulfonic acid (-SO₃H) group, is generally accomplished using fuming sulfuric acid. Similar to nitration, the substitution pattern is governed by the existing functional groups. The resulting sulfonic acid derivatives can serve as important intermediates in various chemical syntheses.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted into its corresponding esters through several methods, including the classic Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with an alkyl halide following conversion to the carboxylate salt can also yield the desired ester. These ester derivatives can modulate the solubility and reactivity of the parent molecule.

Amidation: The formation of an amide bond is achieved by reacting the carboxylic acid with an amine. This transformation typically necessitates the activation of the carboxylic acid, for example, by converting it to an acid chloride or by employing coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). This reaction is of fundamental importance in the synthesis of peptides and a broad spectrum of amide-containing compounds.

The interactive table below summarizes common derivatization reactions of the carboxylic acid group.

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol using potent reducing agents such as borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). This transformation opens up access to benzyl (B1604629) alcohol derivatives, which are valuable intermediates in organic synthesis.

Decarboxylation: The removal of the carboxyl group from an aromatic ring, or decarboxylation, can be challenging and often requires specific conditions. Methods such as the Barton decarboxylation, which proceeds through a thiohydroxamate ester intermediate, or copper-catalyzed decarboxylation in the presence of a high-boiling solvent like quinoline, can be employed.

Reactivity of the Pivalamido Group

The pivalamido group, -NHC(O)C(CH₃)₃, is known for its considerable stability under a wide range of reaction conditions. This robustness is attributed to the steric bulk of the t-butyl group, which effectively shields the amide bond from nucleophilic attack. Consequently, the pivalamido group serves as an excellent protecting group for anilines during various synthetic manipulations. While it is generally stable, the pivalamido group can be hydrolyzed back to the parent amine under forcing acidic or basic conditions, which typically require elevated temperatures. Alkylation of the amide nitrogen is also possible, though it is sterically hindered.

Modifications of the Methoxy Substituent

The methoxy group is a key feature of the molecule, and its modification can significantly impact the compound's properties.

The conversion of the methoxy group to a hydroxyl group is a common transformation in organic synthesis. chem-station.com Several reagents are available for the O-demethylation of aryl methyl ethers. chem-station.com

Boron Tribromide (BBr₃): This is a powerful Lewis acid that readily cleaves ethers, typically at low temperatures. chem-station.com The reaction proceeds through the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid, AlCl₃ can be used for demethylation, often requiring heating. chem-station.com It has been used for the regioselective demethylation of polymethoxybenzoic acid derivatives. google.com

Strong Brønsted Acids: Reagents like 47% hydrobromic acid (HBr) can cleave ethers at high temperatures. chem-station.com The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion. chem-station.com

Alkyl Thiols: In the presence of a base, alkyl thiols like 1-dodecanethiol (B93513) can be used for demethylation, offering a milder alternative to strong acids. chem-station.com

Biocatalytic methods for demethylation have also been explored. For example, the enzyme CYP199A4 has been shown to efficiently demethylate para-substituted benzoic acid derivatives. rsc.org While this enzyme shows a preference for para-substituted substrates, it highlights the potential for enzymatic approaches. rsc.org Studies on the degradation of methoxylated benzoic acids by Nocardia species have also demonstrated microbial demethylation. asm.org

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | High reactivity, effective for hindered ethers | Highly reactive with water, corrosive |

| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile (B52724), reflux | Less expensive than BBr₃ | Can require harsh conditions, potential for side reactions |

| Hydrobromic Acid (HBr) | 47% aqueous solution, high temperature | Cost-effective | Requires high temperatures, strongly acidic |

| 1-Dodecanethiol/Base | NMP or DMSO, 130 °C | Milder conditions, avoids strong acids | Requires high boiling point solvents, potential for odor |

This table summarizes common demethylation reagents and their general characteristics.

Ether cleavage is a fundamental reaction of ethers and is typically acid-catalyzed. pressbooks.pubwikipedia.org The reaction of this compound with strong acids like HBr or HI would lead to the cleavage of the methyl-oxygen bond to form 3-hydroxy-2-pivalamidobenzoic acid and methyl halide. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of acidic ether cleavage can be either SN1 or SN2, depending on the structure of the ether. pressbooks.pubwikipedia.org For an aryl methyl ether, the cleavage occurs via an SN2 mechanism where the halide ion attacks the less hindered methyl group of the protonated ether. masterorganicchemistry.comlibretexts.org Cleavage of the aryl-oxygen bond is disfavored because sp²-hybridized carbons are resistant to nucleophilic attack. masterorganicchemistry.comlibretexts.org Therefore, the reaction will selectively produce a phenol (B47542) and an alkyl halide. libretexts.org

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom within the 3-Methoxy-2-pivalamidobenzoic acid molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Data: Unfortunately, specific experimental ¹H NMR data for this compound is not publicly available in the searched resources. For a complete analysis, the spectrum would typically reveal signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the pivalamido group. The integration and multiplicity of these signals would provide crucial information about the number of protons and their neighboring environments.

¹³C NMR Data: Similarly, experimental ¹³C NMR data for this compound is not readily accessible. A typical ¹³C NMR spectrum would display distinct signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the methoxy carbon, the amide carbonyl carbon, the quaternary carbon of the pivaloyl group, and the methyl carbons of the pivaloyl group.

The following table outlines the expected chemical shift ranges for the different types of protons and carbons in this compound based on known values for similar structural motifs.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.0 | 110 - 140 |

| Carboxylic Acid OH | 10.0 - 13.0 | 165 - 185 |

| Methoxy OCH₃ | 3.7 - 4.0 | 55 - 65 |

| Amide NH | 7.5 - 9.0 | - |

| Pivaloyl C(CH₃)₃ | 1.0 - 1.5 | 25 - 35 (CH₃), 35 - 45 (quaternary C) |

| Amide C=O | - | 170 - 180 |

Note: These are predicted ranges and actual experimental values may vary.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the arrangement of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be key in confirming the position of the methoxy group, the pivalamido group, and the carboxylic acid group on the benzene (B151609) ring by observing correlations between the methoxy protons and the aromatic ring carbons, and between the amide proton and nearby carbons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₁₃H₁₇NO₄), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 252.1230 | Data not available |

| [M+Na]⁺ | 274.1049 | Data not available |

| [M-H]⁻ | 250.1085 | Data not available |

Note: The table illustrates the expected ions and their calculated exact masses. Experimental data is required for confirmation.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a characteristic fragmentation pattern. While specific MS/MS data for this compound is not available, a predictable fragmentation pathway would involve the loss of the pivaloyl group, the methoxy group, and the carboxylic acid group, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (Amide) | 3200-3400 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-3000 |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| C=O stretch (Amide I) | 1630-1680 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-O stretch (Methoxy) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength at which this absorption occurs is dependent on the energy difference between these orbitals, which is, in turn, influenced by the extent of conjugation and the presence of various chromophores and auxochromes within the molecular structure.

For this compound, the aromatic ring, the carboxylic acid group, and the amide functionality constitute the primary chromophores. The methoxy and pivalamido groups act as auxochromes, which can modulate the absorption maxima (λmax) and the molar absorptivity (ε). The benzene ring itself exhibits characteristic π → π* transitions. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid and pivalamido groups can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.

Detailed experimental analysis would be required to determine the precise λmax values and to fully interpret the electronic spectrum. A hypothetical UV-Vis spectrum might exhibit strong absorptions in the UV region, characteristic of the substituted benzene ring. For instance, related compounds such as 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione show absorbance around 300 nm and 345 nm in Tris-HCl buffer. researchgate.net The specific solvent used can also influence the spectrum due to solvatochromic effects.

A systematic study involving the acquisition of the UV-Vis spectrum of this compound in various solvents of differing polarities would provide valuable insights into the nature of its electronic transitions.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | εmax 1 (L mol-1 cm-1) | λmax 2 (nm) | εmax 2 (L mol-1 cm-1) | Transition Type |

| Hexane | - | - | - | - | π → π |

| Ethanol | - | - | - | - | π → π / n → π |

| Water | - | - | - | - | π → π / n → π* |

| Note: This table is hypothetical and requires experimental data for validation. |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles, providing a precise model of the molecular conformation. Furthermore, this technique reveals the intricate details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

While the specific crystal structure of this compound is not publicly available in the search results, the structure of a closely related compound, 3-methoxy-2-(pivaloylaminomethyl)benzoic acid, has been determined by X-ray crystallography. researchgate.net This suggests that obtaining suitable crystals of this compound would likely allow for a successful crystallographic analysis. Such an analysis would be crucial to understand the intramolecular hydrogen bonding that may occur between the carboxylic acid proton and the amide oxygen or the methoxy group. It would also reveal the intermolecular hydrogen bonding network, which is expected to be a dominant feature in the crystal packing, likely involving the carboxylic acid moieties forming dimers.

The conformation of the pivalamido group relative to the benzene ring would also be of significant interest, as steric hindrance could lead to a non-planar arrangement. The crystal system, space group, and unit cell dimensions would provide fundamental information about the symmetry and packing efficiency of the crystalline solid. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide, another related molecule, was found to crystallize in two different polymorphic forms, one in the orthorhombic space group Pna21 and the other in the triclinic space group P-1. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C13H17NO4 |

| Formula Weight | 251.28 g/mol |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (Å3) | - |

| Z | - |

| Density (calculated) (g/cm3) | - |

| R-factor | - |

| Note: This table is hypothetical and requires experimental data from single-crystal X-ray diffraction analysis. |

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment (if chiral derivatives are investigated)

Chiroptical spectroscopy encompasses techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which are sensitive to the stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. For a molecule to be chiroptally active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a VCD or ECD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center through modification of the pivalamido group or by resolving atropisomers (if rotational hindrance around a single bond creates stable, non-interconverting enantiomers), then chiroptical spectroscopy would become an invaluable tool.

In such a hypothetical case, VCD spectroscopy, which probes the stereochemistry through vibrational transitions in the infrared region, could be used to determine the absolute configuration of the chiral centers. By comparing the experimental VCD spectrum with quantum chemical calculations of the predicted spectra for the different enantiomers, an unambiguous assignment of the absolute stereochemistry could be made. Similarly, ECD, which measures circular dichroism in the UV-Vis region, would provide information about the stereochemical arrangement of the chromophores.

The investigation of chiral derivatives of this compound using these techniques would be a necessary step in understanding their stereochemical properties and potential stereospecific interactions in biological systems.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

The geometry of 3-methoxy-2-pivalamidobenzoic acid is expected to be significantly influenced by the steric and electronic interactions between the carboxylic acid, the pivalamido group, and the methoxy (B1213986) group on the benzene (B151609) ring. DFT calculations, such as those performed on 3-methoxy-2,4,5-trifluorobenzoic acid using the B3LYP/6-311++G(d,p) basis set, reveal that substituent groups can cause slight distortions in the benzene ring from a perfect hexagonal geometry. orientjchem.orgresearchgate.net For instance, the bond angles within the ring may deviate from the ideal 120° due to repulsion between the bulky substituent groups. orientjchem.org

In this compound, the pivalamido group (-NHCO-C(CH₃)₃) at the 2-position and the methoxy group (-OCH₃) at the 3-position are adjacent to the carboxylic acid group (-COOH) at the 1-position. This proximity will likely lead to significant intramolecular interactions. Potential energy surface scans, as performed for compounds like 4-ethoxy-2,3-difluoro benzamide, would be instrumental in identifying the most stable conformation (the global minimum) by mapping the energy changes associated with the rotation around key single bonds, such as the C-N bond of the amide and the C-O bonds of the carboxylic acid and methoxy groups. nih.gov It is highly probable that the most stable conformer would exhibit intramolecular hydrogen bonding between the amide proton and the oxygen of the carboxylic acid, a common feature in ortho-substituted benzoic acids.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of both electron-donating (methoxy, pivalamido) and electron-withdrawing (carboxylic acid) groups will influence the energies of these orbitals. DFT studies on similar molecules, such as 3-methoxy-2,4,5-trifluorobenzoic acid and 4-bromo-3-(methoxymethoxy) benzoic acid, have shown that the HOMO-LUMO gap can be precisely calculated. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. The distribution of HOMO and LUMO across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is not only used to study ground-state properties but is also a powerful tool for elucidating reaction mechanisms by calculating the energies of transition states and intermediates. While no specific reaction mechanisms involving this compound have been published, DFT could be hypothetically applied to understand its synthesis or degradation pathways. For instance, in the synthesis of related benzamides, DFT could model the acylation of an aminobenzoic acid precursor, identifying the transition state for the formation of the amide bond. Similarly, for reactions involving the carboxylic acid or methoxy group, DFT could map the potential energy surface to determine the most favorable reaction pathway and the associated activation energies. The use of a synchronous transit-guided quasi-Newton (STQN) method can be employed to locate transition states. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr For this compound, calculations would likely be performed on the optimized molecular geometry. The predicted chemical shifts for the aromatic protons would be influenced by the electronic effects of the three substituent groups. The methoxy protons would appear as a characteristic singlet, while the protons of the bulky t-butyl group of the pivalamido moiety would also produce a distinct singlet. The chemical shifts of the carboxylic acid proton and the amide proton would be sensitive to the solvent and the presence of intramolecular hydrogen bonding. Comparing calculated shifts with experimental data for similar compounds allows for a high degree of confidence in the structural assignment. researchgate.net

IR Frequencies: Theoretical calculations of infrared (IR) spectra provide a detailed understanding of the vibrational modes of a molecule. DFT calculations have been successfully used to predict the IR spectra of various substituted benzoic acids. orientjchem.orgnih.govdergipark.org.trresearchgate.net For this compound, the calculated IR spectrum would be expected to show characteristic vibrational frequencies for the following functional groups:

O-H stretch of the carboxylic acid, likely broadened due to hydrogen bonding.

C=O stretch of the carboxylic acid and the amide group (Amide I band).

N-H stretch of the amide group.

C-O stretches of the carboxylic acid and the methoxy group.

C-H stretches of the aromatic ring and the methyl groups.

Aromatic C=C stretches .

The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

Intermolecular Interactions and Self-Assembly Propensities (e.g., hydrogen bonding in solid state)

In the solid state, molecules of this compound are expected to self-assemble through a network of intermolecular interactions, primarily hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The pivalamido group also provides a hydrogen bond donor (N-H) and an acceptor (C=O).

Based on studies of similar carboxylic acids, a common motif would be the formation of a hydrogen-bonded dimer where the carboxylic acid groups of two molecules interact in a head-to-head fashion. dergipark.org.tr Furthermore, the amide N-H group could form hydrogen bonds with the carbonyl oxygen of a neighboring molecule's carboxylic acid or amide group. The methoxy group's oxygen atom could also act as a hydrogen bond acceptor. mdpi.com The interplay of these various hydrogen bonding possibilities, along with weaker C-H···O interactions and π-π stacking of the benzene rings, would dictate the final crystal packing. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. mdpi.commdpi.com

Broader Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

In the intricate field of multi-step organic synthesis, the strategic use of well-defined intermediates is paramount for the efficient construction of complex target molecules. chemrxiv.org 3-Methoxy-2-pivalamidobenzoic acid serves as such a key intermediate, offering a synthetically useful handle for the introduction of specific functionalities and the construction of elaborate molecular architectures. Benzoic acid and its derivatives are recognized as important precursors for the industrial synthesis of a multitude of organic substances. wikipedia.orgresearchgate.net

Synthesis of Advanced Organic Scaffolds

The structure of this compound makes it an ideal starting point for the synthesis of advanced organic scaffolds. The carboxylic acid and the pivalamido group can be chemically modified in a variety of ways to build more complex structures. For instance, the carboxylic acid can be converted to esters, amides, or acid halides, which are themselves reactive intermediates for further transformations. wikipedia.org The presence of both a methoxy (B1213986) and a pivalamido group on the benzene (B151609) ring influences the reactivity and regioselectivity of subsequent reactions, allowing for the controlled elaboration of the aromatic core. This controlled functionalization is crucial for creating scaffolds with specific three-dimensional arrangements, a key aspect in the design of new therapeutic agents and functional materials.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. organic-chemistry.orgekb.egresearchgate.netnih.gov The ortho-disubstituted pattern of this compound, with a carboxylic acid and a protected amine, is a classic precursor motif for the synthesis of a variety of heterocyclic systems. ekb.eg For example, condensation reactions involving the carboxylic acid and the amino group (after deprotection of the pivaloyl group) can lead to the formation of fused heterocyclic rings such as benzoxazinones or quinazolinones. These ring systems are prevalent in many biologically active molecules. The specific substitution pattern of this compound can impart unique properties to the resulting heterocyclic compounds.

Potential in Ligand Design and Catalysis

The design of ligands that can coordinate to metal centers is a cornerstone of catalysis. The structural features of this compound suggest its potential utility in this area.

Carboxylic Acid Derivatives as Ligands

Carboxylic acids and their derivatives are known to act as effective ligands for a wide range of metal ions. The carboxylate group can coordinate to metals in a monodentate, bidentate, or bridging fashion, allowing for the construction of diverse metal-organic frameworks (MOFs) and coordination complexes. The methoxy group on the aromatic ring of this compound can also participate in metal coordination or influence the electronic properties of the ligand, thereby tuning the reactivity of the resulting catalyst.

Pivalamido Group in Directed Catalysis

The pivalamido group (-NHCO-t-Bu) in this compound can play a crucial role in directed catalysis through a process known as directed ortho-metalation (DoM). wikipedia.orgscribd.comuwindsor.caorganic-chemistry.org In DoM, a functional group on an aromatic ring directs the deprotonation of a nearby ortho-position by an organolithium reagent. wikipedia.orgscribd.comuwindsor.ca The resulting aryllithium species can then react with various electrophiles to introduce new substituents at that specific position. wikipedia.org Amide groups, such as the pivalamido group, are effective directing groups in this process. wikipedia.orgscribd.comuwindsor.ca This allows for highly regioselective functionalization of the aromatic ring, a powerful tool in the synthesis of complex molecules. The bulky tert-butyl group of the pivalamido moiety can also provide steric hindrance, which can be exploited to control the stereochemistry of subsequent reactions.

Precursor for Functional Organic Materials

Benzoic acid derivatives are utilized as building blocks for the synthesis of polymers and other materials with unique properties. ontosight.ai The specific combination of functional groups in this compound makes it a candidate as a precursor for functional organic materials. For example, it could potentially be used to create polymers with tailored thermal or optical properties. The aromatic core provides rigidity, while the functional groups offer sites for polymerization or cross-linking. Furthermore, the ability to precisely functionalize the molecule through methods like DoM opens up possibilities for creating materials with highly specific and controlled functionalities.

Integration into Polymer Architectures

There is currently a lack of available research detailing the direct incorporation of this compound as a monomer or functional additive in the synthesis of polymers. Scientific literature does not provide significant examples of its use in creating novel polymer architectures, such as polyesters, polyamides, or other advanced polymeric materials. The specific functionalities of the molecule, including the methoxy, pivalamido, and carboxylic acid groups, theoretically offer potential for polymerization reactions. However, studies demonstrating this potential have not been identified in broad searches of scientific databases.

Application in Supramolecular Chemistry

Similarly, the application of this compound in the field of supramolecular chemistry is not well-established in the available literature. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to form well-defined, self-assembling structures. The pivalamido and carboxylic acid groups of the molecule possess hydrogen bond donor and acceptor sites, suggesting a potential for forming such assemblies. Nevertheless, specific studies that explore or confirm the use of this compound to create supramolecular structures like foldamers, gels, or liquid crystals are not readily found.

Future Research Directions and Outlook

Development of More Sustainable Synthetic Methodologies

The current synthesis of 3-Methoxy-2-pivalamidobenzoic acid involves the use of strong bases like n-butyllithium and solvents such as tetrahydrofuran (B95107). google.com Future research will likely focus on developing greener and more sustainable synthetic routes. This could involve:

Catalytic Approaches: Exploring the use of transition metal catalysts to achieve the desired carboxylation, reducing the need for stoichiometric organolithium reagents. google.com

Alternative Solvents: Investigating the use of more environmentally benign solvents to replace tetrahydrofuran.

Biocatalysis: Exploring the potential of enzymatic transformations to synthesize the molecule or its precursors, which could offer high selectivity and milder reaction conditions.

Exploration of Unconventional Reactivity Patterns

Further investigation into the reactivity of this compound and its derivatives could unlock novel synthetic pathways. This could include:

Directed C-H Functionalization: Developing methods for the selective functionalization of other positions on the aromatic ring to create a wider range of analogues.

Photoredox Catalysis: Utilizing light-mediated reactions to access new reactivity patterns that are not achievable through traditional thermal methods.

Electrochemical Synthesis: Employing electrochemical methods for the synthesis and modification of the molecule, which can offer unique selectivity and reduce the use of chemical oxidants and reductants.

Advanced Characterization Techniques for In-Situ Monitoring

To optimize the synthesis of this compound and its subsequent conversion to PARP inhibitors, the use of advanced in-situ monitoring techniques is crucial. Future research could focus on:

Process Analytical Technology (PAT): Implementing techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy to monitor reaction progress in real-time, allowing for better control over reaction parameters and product quality.

Kinetic Studies: Performing detailed kinetic analysis of the formation of this compound and its subsequent reactions to gain a deeper understanding of the reaction mechanism and identify potential bottlenecks.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling can play a significant role in guiding the synthesis of new and more potent PARP inhibitors based on the this compound scaffold. This involves:

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how modifications to the molecular structure affect its biological activity.

Virtual Screening: Screening large virtual libraries of compounds derived from this compound to identify promising candidates for synthesis and biological testing.

Prediction of Physicochemical Properties: Employing computational tools to predict properties such as solubility, stability, and bioavailability of new derivatives, helping to prioritize synthetic targets.

Integration into New Chemical Technologies (e.g., flow chemistry, automation)

The integration of the synthesis of this compound and its derivatives into modern chemical technologies can offer significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Developing continuous flow processes for the synthesis can lead to improved heat and mass transfer, better reaction control, and the ability to safely handle hazardous reagents. This can also facilitate a more streamlined and automated production process.

Automated Synthesis Platforms: Utilizing robotic systems for the synthesis and purification of a library of derivatives can accelerate the drug discovery process by enabling high-throughput synthesis and screening.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.278 g/mol |

| Melting Point | 117-120 °C googleapis.com |

| LogP | 2.45100 |

| PSA | 75.63000 |

Synthesis of this compound

A common synthetic route to this compound is detailed in several patents. google.comgoogleapis.comgoogleapis.com The process begins with the reaction of 2-methoxyaniline with pivaloyl chloride in the presence of triethylamine (B128534) in 1,4-dioxane (B91453) to yield N-(2-methoxyphenyl)pivalamide. google.com This intermediate is then treated with n-butyllithium in tetrahydrofuran at low temperatures, followed by quenching with solid carbon dioxide. google.com Acidification of the reaction mixture yields this compound. google.comgoogleapis.com

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| N-(2-methoxyphenyl)pivalamide | n-Butyllithium | Solid Carbon Dioxide, Hydrochloric Acid | Tetrahydrofuran | This compound |

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-2-pivalamidobenzoic acid, and how can their efficiency be evaluated?

- Methodological Answer : Synthetic strategies for structurally related benzoic acid derivatives often involve coupling reactions (e.g., amidation, esterification) and protection/deprotection of functional groups. For example, the synthesis of anomeric amides typically employs activated acylating agents like pivaloyl chloride under controlled conditions . Efficiency can be evaluated by:

- Yield Optimization : Use factorial design to test variables (temperature, solvent, catalyst) and identify optimal conditions .

- Purity Assessment : Monitor reactions via TLC or HPLC, and characterize intermediates using NMR and mass spectrometry .

Q. How should researchers characterize the crystal structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry and dihedral angles to confirm structural integrity .

- Spectroscopic Analysis : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (e.g., PubChem or NIST databases) .

- Thermal Stability : Perform DSC to identify decomposition temperatures and ensure storage stability .

Q. What basic safety protocols should be followed when handling this compound?

- Methodological Answer :

- Risk Assessment : Conduct hazard analysis for reagents (e.g., pivaloyl chloride) and intermediates, referencing SDS guidelines for PPE (gloves, goggles, lab coats) .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) when analyzing this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-reference experimental results with theoretical calculations (DFT for NMR chemical shifts) and high-resolution mass spectrometry .

- Dynamic Effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR .

- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .

Q. What advanced safety protocols are critical given the potential mutagenicity of this compound derivatives?

- Methodological Answer :

- Mutagenicity Testing : Conduct Ames assays to evaluate genotoxicity, even for structurally similar compounds .

- Containment : Use double-glove systems and dedicated equipment to prevent cross-contamination .

- Waste Management : Segregate hazardous waste and collaborate with certified disposal agencies to neutralize reactive groups (e.g., hydrolysis of pivalamide) .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Test factors like temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:3 molar ratios) .

- Response Surface Modeling : Use software (e.g., Design-Expert) to predict interactions between variables and maximize yield .

- Validation Runs : Replicate optimal conditions in triplicate to ensure robustness .

Q. What environmental implications arise from improper disposal of this compound, and how should waste be managed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.